

Comparative pharmacology of akuammidine and mitragynine

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A Comparative Guide to the Pharmacology of Akuammidine and Mitragynine

This guide provides a detailed comparison of the pharmacological properties of akuammidine and mitragynine, two indole alkaloids with significant activity at opioid receptors. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.

Introduction to Akuammidine and Mitragynine

Akuammidine is an alkaloid found in the seeds of the Picralima nitida tree, commonly known as the akuamma tree. Traditionally, these seeds have been used in West African medicine for the treatment of pain and fever.[1][2]

Mitragynine is the most abundant psychoactive alkaloid in the leaves of the Mitragyna speciosa plant, also known as kratom.[3][4] Native to Southeast Asia, kratom has been used for its analgesic and mild stimulant effects.[5] Mitragynine is recognized for its atypical opioid-like properties, which have made it a subject of intense scientific investigation as a potential lead for novel analgesics with improved side-effect profiles compared to classical opioids like morphine.[3][6]

Comparative Receptor Binding Profiles

Both akuammidine and mitragynine interact with opioid receptors, but their affinity and selectivity differ. Mitragynine also engages with a broader range of non-opioid receptors.



Receptor	Akuammidine (Ki, μΜ)	Mitragynine (Ki, μM)	Reference Ligand(s)
μ-Opioid (MOR)	0.6[2]	0.161 - 0.709[7][8]	[3H]DAMGO
δ-Opioid (DOR)	2.4[2]	>10[3]	[3H]DPDPE
к-Opioid (KOR)	8.6[2]	0.161 - 0.198[3][7]	[3H]U-69,593
α1A-Adrenergic	Not Reported	1.3	[3H]Prazosin
α2A-Adrenergic	Not Reported	1.9	[3H]Rauwolscine
Serotonin (5-HT2C, 5-HT7)	Not Reported	Binds, but affinity not quantified[9]	Not Specified
Dopamine (D2)	Not Reported	Binds, but affinity not quantified[9]	Not Specified

Table 1: Comparative Receptor Binding Affinities (Ki). Lower Ki values indicate higher binding affinity.

Comparative Functional Activity

Functional assays reveal the downstream effects of receptor binding, determining whether a compound acts as an agonist, antagonist, or partial agonist.

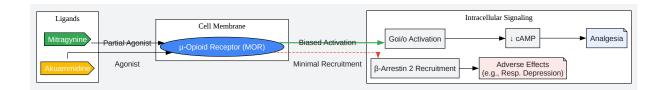


Assay	Parameter	Akuammidine	Mitragynine
GTPγS Binding (hMOR)	Efficacy (Emax)	Agonist (potency of 2.6-3.14 μM in cAMP assay)[10]	Partial Agonist (34%) [3][9]
GTPyS Binding (hMOR)	Potency (EC50)	Not explicitly reported in GTPyS assay	339 nM[9]
cAMP Inhibition (hMOR)	Potency (IC50)	3.14 μM[11]	Not explicitly reported
GTPγS Binding (hKOR)	Activity	Not Reported	Competitive Antagonist (IC50 = 8.5 μΜ)[9]
β-Arrestin 2 Recruitment (hMOR)	Activity	No recruitment observed[10]	No significant recruitment observed[12][13]

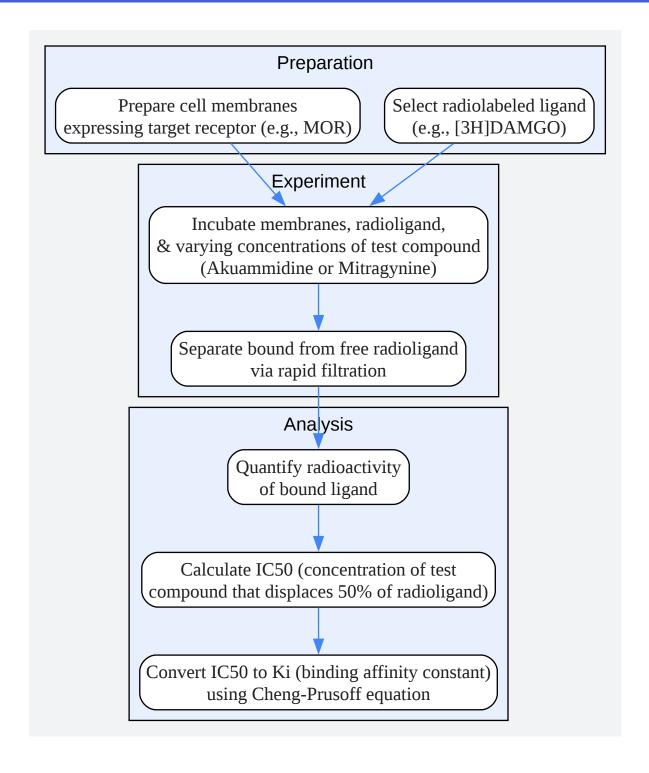
Table 2: Comparative In Vitro Functional Activity at Human Opioid Receptors.

Mitragynine is characterized as a G-protein biased partial agonist at the μ -opioid receptor (MOR).[9] This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while avoiding significant recruitment of β -arrestin 2, a pathway linked to adverse effects like respiratory depression and tolerance.[10][13] Akuammidine also appears to be a MOR agonist that does not recruit β -arrestin 2, suggesting a potentially similar G-protein bias.[10]











Akuammidine

Primary Target: Opioid Receptors Activity: MOR Agonist Affinity: Micromolar range (μΜ) In Vivo Analgesia: Limited Signaling: G-protein activator, no β-arrestin recruitment

Mitragynine

Primary Target: Polypharmacology (Opioid & Adrenergic)
Activity: MOR Partial Agonist, KOR Antagonist
Affinity: Nanomolar to micromolar range (nM-μM)
In Vivo Analgesia: Significant
Signaling: Biased G-protein activator, no β-arrestin recruitment

Common Properties

Scaffold: Indole Alkaloid Opioid Activity: MOR Agonists Signaling Bias: G-protein preferential signaling

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